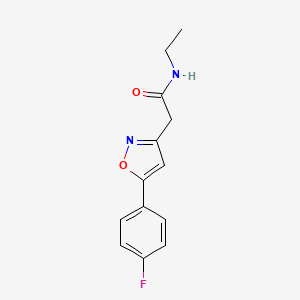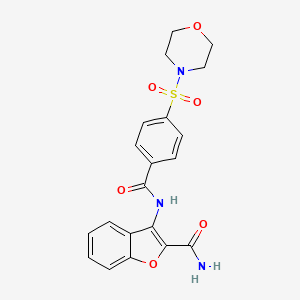
3-(4-(Morpholinosulfonyl)benzamido)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments .
Synthesis Analysis
Benzofuran and its derivatives can be synthesized through various methods . For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade .Molecular Structure Analysis
The chemical structure of benzofuran is composed of fused benzene and furan rings . The positions of the benzofuran ring are numbered starting from the heteroatom .Chemical Reactions Analysis
Benzofuran derivatives have been found to exhibit significant biological activities, including anticancer and antimicrobial properties . For instance, chlorination of the benzofuran ring enhances both the antibacterial and antifungal potencies of the triheterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can vary widely depending on their specific structures .Applications De Recherche Scientifique
Synthesis and Structural Analysis
One aspect of the research focuses on the synthesis and crystal structure of morpholino compounds and benzofuran derivatives. These studies provide foundational knowledge for understanding the physical and chemical properties that contribute to the biological activities of such compounds. For example, the synthesis of various morpholino and benzofuran derivatives has been demonstrated, highlighting their structural diversity and potential as scaffolds for further chemical modifications aimed at enhancing biological activity (Jiu-Fu Lu et al., 2017); (X. Ji et al., 2018).
Anticancer and Antimicrobial Applications
Several studies have focused on evaluating the anticancer and antimicrobial potential of benzofuran and morpholino derivatives. These compounds have shown distinct inhibitory capacity against the proliferation of various cancer cell lines, indicating their potential in chemotherapeutic applications. Additionally, their antimicrobial properties have been explored, providing a basis for developing new therapeutic agents against infectious diseases (A. Ivachtchenko et al., 2019); (A. Lavanya et al., 2017).
Anti-inflammatory and Analgesic Effects
Research on benzofuran derivatives has also extended to their anti-inflammatory and analgesic effects. Some derivatives have been synthesized and evaluated for their in vivo activities, showing promising results as potential agents for treating inflammation and pain. These findings underscore the therapeutic versatility of benzofuran-2-carboxamide derivatives and their potential for development into clinically useful drugs (Yong-Sheng Xie et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
3-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6S/c21-19(24)18-17(15-3-1-2-4-16(15)29-18)22-20(25)13-5-7-14(8-6-13)30(26,27)23-9-11-28-12-10-23/h1-8H,9-12H2,(H2,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHBOIZPBNFXQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Morpholinosulfonyl)benzamido)benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

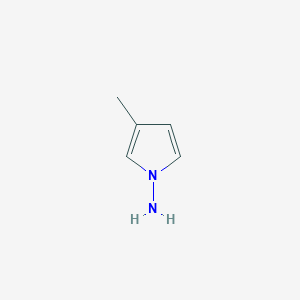
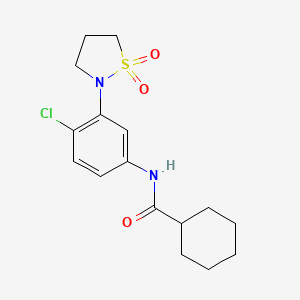
![(4-phenyltetrahydro-2H-pyran-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2883123.png)
![2-phenyl-N-[2-(2H-1,2,3,4-tetrazol-2-yl)ethyl]ethene-1-sulfonamide](/img/structure/B2883124.png)
![N-(3-cyanopropyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2883125.png)
![(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetic acid](/img/structure/B2883126.png)
![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B2883127.png)
![3-(4-(difluoromethoxy)phenyl)-1-(2,5-dimethoxyphenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2883129.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cinnamamide](/img/structure/B2883130.png)
![4-[(E)-3-(2-thienyl)-2-propenoyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B2883131.png)
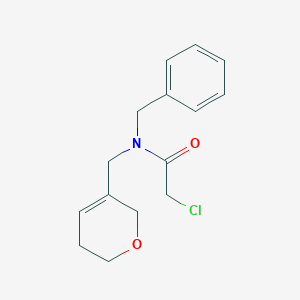
![[(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)
